N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide
Overview
Description
N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a formyl group attached to another phenyl ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 4-formylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(4-acetylphenyl)acetamide.
Reduction: 2-(4-hydroxymethylphenoxy)-N-(4-acetylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a formyl group.
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of both an acetyl and a formyl group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12(20)14-4-6-15(7-5-14)18-17(21)11-22-16-8-2-13(10-19)3-9-16/h2-10H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARQZOGSRSUNGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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